3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Overview
Description
3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones
Scientific Research Applications
3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Example Reaction:
Starting Materials: 3,4,7-Trimethylphenol and 1-methyl-2-oxopropyl acetate
Catalyst: Concentrated sulfuric acid
Conditions: Reflux at elevated temperatures for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of dihydro derivatives
Substitution: Formation of halogenated derivatives
Mechanism of Action
The mechanism of action of 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with similar structure and biological activities.
4-Methylumbelliferone: A synthetic derivative of coumarin with known medicinal properties.
Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory effects.
Uniqueness
3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other coumarin derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,7-trimethyl-5-(3-oxobutan-2-yloxy)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-8-6-13(19-12(5)11(4)17)15-9(2)10(3)16(18)20-14(15)7-8/h6-7,12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMROVGQFYVIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349840 | |
Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670243-42-2 | |
Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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